![molecular formula C16H21N3O4 B13465355 tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is a chemical compound with a molecular formula of C16H22N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has shown potential in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl-2,6-dioxopiperidine under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a base like diisopropylethylamine (DIEA) is common to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is not fully understood. it is believed to exert its effects by binding to proteins and enzymes through hydrogen bonding and electrostatic interactions. Additionally, it may interact with other molecules through non-covalent interactions, such as van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar structure and is used in similar applications.
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: Another closely related compound with comparable properties and uses.
Uniqueness
tert-Butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate is unique due to its specific functional groups and the potential for diverse chemical reactions. Its ability to interact with biological molecules makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C16H21N3O4 |
|---|---|
Poids moléculaire |
319.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11-6-4-5-10(9-11)17-12-7-8-13(20)19-14(12)21/h4-6,9,12,17H,7-8H2,1-3H3,(H,18,22)(H,19,20,21) |
Clé InChI |
DOFJWRDLRQXLMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


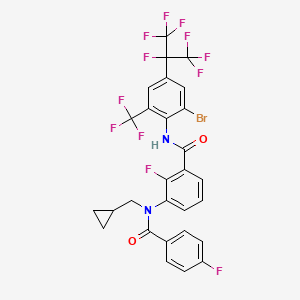

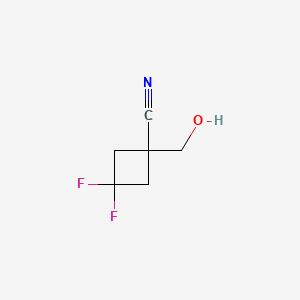
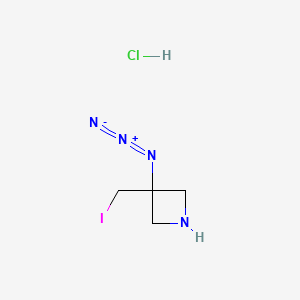
![2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B13465297.png)
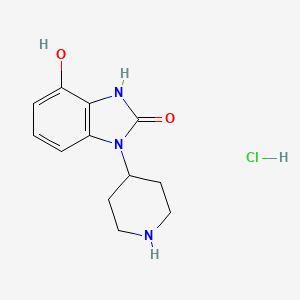
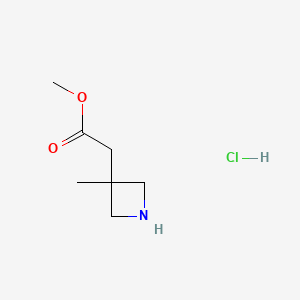
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)

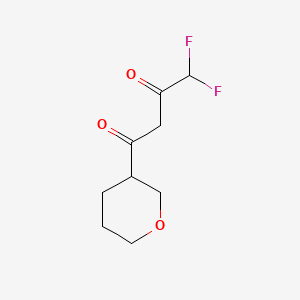
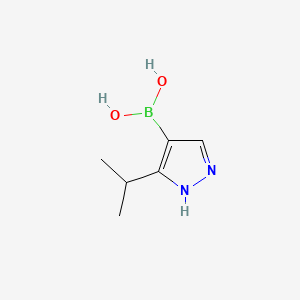
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
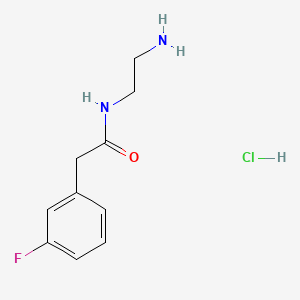
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
